1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenylethanone

medicinal chemistry structure-activity relationship conformational analysis

1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenylethanone is a synthetic organic compound belonging to the class of N‑phenylacetyl‑piperazine sulfonamides fused to a 2,1,3‑benzothiadiazole heterocycle. Its architecture comprises a benzothiadiazole electron‑accepting unit, a sulfonyl‑piperazine linker, and a terminal phenylethanone (phenylacetyl) group.

Molecular Formula C18H18N4O3S2
Molecular Weight 402.5 g/mol
Cat. No. B12174767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenylethanone
Molecular FormulaC18H18N4O3S2
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43
InChIInChI=1S/C18H18N4O3S2/c23-17(13-14-5-2-1-3-6-14)21-9-11-22(12-10-21)27(24,25)16-8-4-7-15-18(16)20-26-19-15/h1-8H,9-13H2
InChIKeyMJPQEPHSDGLRQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenylethanone: Structural Identity and Core Scaffold Overview


1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenylethanone is a synthetic organic compound belonging to the class of N‑phenylacetyl‑piperazine sulfonamides fused to a 2,1,3‑benzothiadiazole heterocycle [1]. Its architecture comprises a benzothiadiazole electron‑accepting unit, a sulfonyl‑piperazine linker, and a terminal phenylethanone (phenylacetyl) group. The benzothiadiazole core is a recognized pharmacophore and n‑type building block in medicinal chemistry and materials science . The precise substitution pattern distinguishes this compound from structurally similar analogs such as the benzoyl derivative [4‑(2,1,3‑benzothiadiazol‑4‑ylsulfonyl)piperazin‑1‑yl](phenyl)methanone (PubChem CID 42536366) and from muscarinic M1 antagonist VU 0255035, offering distinct physicochemical and biological recognition profiles.

Why In‑Class Benzothiadiazole‑Piperazine Compounds Cannot Simply Replace 1‑[4‑(2,1,3‑Benzothiadiazol‑4‑ylsulfonyl)piperazin‑1‑yl]‑2‑phenylethanone


Benzothiadiazole‑piperazine sulfonamides constitute a broad class, but minor changes in the terminal acyl group dictate target selectivity, binding kinetics, and physicochemical behaviour. The benzoyl analog (PubChem CID 42536366) swaps the target's flexible –CH₂–phenyl linker for a direct carbonyl‑phenyl connection, eliminating a rotational degree of freedom and altering both the electron density on the piperazine nitrogen and the spatial orientation of the phenyl ring [1]. These molecular‑level modifications translate into measurable shifts in lipophilicity (ΔXLogP3‑AA ≈ 0.5), hydrogen‑bond acceptor count, and steric bulk, which are known to be critical for polypharmacology and blood‑brain barrier penetration in CNS programmes . Consequently, results obtained with structurally similar but chemically distinct analogs cannot be assumed to extrapolate to 1‑[4‑(2,1,3‑benzothiadiazol‑4‑ylsulfonyl)piperazin‑1‑yl]‑2‑phenylethanone, making compound‑specific characterization essential for reproducible research.

Quantitative Differentiation Evidence for 1‑[4‑(2,1,3‑Benzothiadiazol‑4‑ylsulfonyl)piperazin‑1‑yl]‑2‑phenylethanone Versus Its Closest Analogs


Rotatable Bond Increase and Conformational Flexibility Versus the Benzoyl Analog

Replacement of the benzoyl group (PubChem CID 42536366) with a phenylacetyl group adds one rotatable bond, moving from 3 to 4 rotatable bonds [1]. This single methylene insertion increases conformational flexibility and is a common strategy to optimize entropic penalties during target binding or to fill hydrophobic sub‑pockets. The target compound therefore possesses an additional degree of freedom that can be exploited in structure‑based design.

medicinal chemistry structure-activity relationship conformational analysis

Predicted Lipophilicity Shift (ΔXLogP3‑AA) Driven by the Phenylethanone Extension

The benzoyl analog (CID 42536366) has a computed XLogP3‑AA of 1.9 [1]. The additional methylene unit in the target compound is predicted to increase XLogP3‑AA by approximately +0.5 to +0.7 log P units (class‑level fragment‑constant estimate for an sp³ carbon), placing the target compound in the 2.4–2.6 range [2]. This moderate lipophilicity is often associated with improved passive membrane permeability while maintaining aqueous solubility above the typical 10 µM threshold for cell‑based assays.

ADME lipophilicity drug-likeness

Hydrogen‑Bond Acceptor Architecture Divergence from VU 0255035

VU 0255035 (N‑[3‑oxo‑3‑(4‑pyridin‑4‑ylpiperazin‑1‑yl)propyl]‑2,1,3‑benzothiadiazole‑4‑sulfonamide) contains a sulfonamide NH (pKa ≈ 10) and a pyridine nitrogen, whereas the target compound replaces these with a sulfonyl‑piperazine tertiary amine and a phenylacetyl carbonyl . The loss of the sulfonamide NH donor eliminates a key hydrogen‑bond interaction utilized by VU 0255035 to achieve 75‑fold M1 selectivity (Ki = 14.87 nM) . Consequently, the target compound is expected to exhibit a distinct selectivity fingerprint across muscarinic subtypes, making it a valuable complementary probe for deconvoluting M1‑mediated pharmacology.

GPCR muscarinic receptor selectivity

Phenylacetyl‑Specific Target Engagement Signatures in Chemogenomics Databases

Chemogenomic repositories (BindingDB, ChEMBL) contain numerous benzothiadiazole‑piperazine entries; however, compounds bearing a phenylacetyl terminus are underrepresented relative to benzoyl, acetyl, or heteroaryl‑acetyl variants [1]. Preliminary bioactivity data for close phenylacetyl‑bearing analogs (e.g., CHEMBL4762396) indicate low‑micromolar engagements against kinase and GPCR panels, suggesting a target‑product profile that diverges from the sub‑nanomolar M1 affinities of the benzothiadiazole‑sulfonamide class leaders [2]. This positions the compound as a preferential tool for mid‑potency screening cascades where target deconvolution rather than extreme potency is the objective.

chemogenomics binding assay kinase profiling

Optimal Application Scenarios for 1‑[4‑(2,1,3‑Benzothiadiazol‑4‑ylsulfonyl)piperazin‑1‑yl]‑2‑phenylethanone Based on Quantitative Differentiation Data


Selective Kinase or GPCR Panel Profiling with Reduced M1‑Muscarinic Liability

The absence of the sulfonamide NH donor, which anchors VU 0255035's M1 selectivity, makes this compound an excellent starting point for screening panels where M1 antagonism is undesirable (e.g., peripheral kinase or protease targets) [1]. The retained benzothiadiazole‑sulfonyl‑piperazine core ensures favorable solubility and synthetic tractability, while the phenylacetyl tail directs binding toward alternative hydrophobic pockets.

Phenotypic Screening in CNS‑Indication Models Requiring Balanced BBB Penetration

With an estimated log P of 2.4–2.6 and only four rotatable bonds, the compound occupies the physicochemical space (MW ~400, tPSA ~120 Ų) predictive of passive blood‑brain barrier permeability [1]. It is therefore suited for primary phenotypic screens in neurodegeneration or neuro‑oncology where excessive M1‑driven cholinergic effects would confound readouts.

Structure–Activity Relationship (SAR) Expansion Campaigns Centered on Rotatable Bond Flexibility

The additional rotatable bond compared to the benzoyl analog (4 vs. 3) provides a unique vector for exploring conformational entropy. Medicinal chemistry teams can use this compound as a 'flexible scaffold' to map the impact of ethylene‑linker modifications on target residence time and subtype selectivity [1]. It serves as a direct comparator to rigid benzoyl or acetyl analogs in matched‑molecular‑pair analyses.

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